

# Application Notes and Protocols for In Vivo Imaging with CK3 Peptide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **CK3 peptide** (sequence: CLKADKAKC) is a promising targeting ligand for in vivo imaging of tumors that overexpress Neuropilin-1 (NRP-1), a receptor implicated in tumor angiogenesis and progression. This document provides detailed application notes and protocols for utilizing **CK3 peptide**-based probes for non-invasive in vivo imaging in preclinical animal models. The methodologies described herein are essential for researchers in oncology, molecular imaging, and drug development who are interested in visualizing and quantifying NRP-1 expression for diagnostic, prognostic, or therapeutic purposes.

## **Principle of CK3 Peptide-Based Imaging**

**CK3 peptide** exhibits high affinity and specificity for NRP-1. By conjugating CK3 to imaging moieties such as radionuclides for Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), or near-infrared (NIR) fluorophores for Near-Infrared Fluorescence (NIRF) imaging, it is possible to non-invasively detect and quantify NRP-1 expressing tumors in vivo. The accumulation of the CK3-probe conjugate at the tumor site provides a signal that can be detected by the respective imaging modality, offering insights into tumor localization, size, and NRP-1 expression levels.

## I. Animal Models for CK3 In Vivo Imaging







The most common animal models for evaluating **CK3 peptide** probes are xenograft tumor models in immunocompromised mice.

- 1.1. Recommended Animal Strains:
- Athymic Nude (nu/nu) mice
- Severe Combined Immunodeficiency (SCID) mice
- 1.2. Recommended Cell Lines: It is crucial to use cell lines with well-characterized NRP-1 expression levels.



| Cell Line  | Cancer Type   | NRP-1 Expression | Notes                                                                                                     |
|------------|---------------|------------------|-----------------------------------------------------------------------------------------------------------|
| MDA-MB-231 | Breast Cancer | High             | Commonly used for establishing breast cancer xenografts and demonstrates significant CK3 probe uptake.[1] |
| 4T1        | Breast Cancer | Moderate         | A murine breast cancer cell line that can be used in immunocompetent mouse models.                        |
| MDA-MB-435 | Melanoma      | Moderate         | Often used in breast cancer research, but its origin is debated. Shows moderate NRP-1 expression.         |
| MCF-7      | Breast Cancer | Low              | Can be used as a negative control to demonstrate the specificity of the CK3 probe.[1]                     |
| NCI-H1299  | Lung Cancer   | Negative         | Suitable as a negative control for in vivo imaging studies to assess non-specific uptake.                 |

### 1.3. Protocol for Establishing Subcutaneous Xenograft Tumor Model:

• Cell Culture: Culture NRP-1 positive (e.g., MDA-MB-231) and negative (e.g., NCI-H1299) cancer cells in their recommended media until they reach 80-90% confluency.



- Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free media at a concentration of 5 x 10^7 cells/mL.
- Animal Preparation: Anesthetize 4-6 week old female athymic nude mice using an appropriate anesthetic (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
- Tumor Cell Implantation: Subcutaneously inject 100 μL of the cell suspension (containing 5 x 10<sup>6</sup> cells) into the right flank of each mouse. For comparative studies, NRP-1 negative cells can be injected into the left flank.
- Tumor Growth Monitoring: Monitor the tumor growth every 2-3 days by measuring the tumor dimensions with a caliper. The tumor volume can be calculated using the formula: Volume = (length × width^2) / 2.
- Ready for Imaging: The mice are typically ready for in vivo imaging experiments when the tumor volume reaches 100-200 mm<sup>3</sup>.

# II. Preparation of CK3 Peptide-Based Imaging Probes

- 2.1. Synthesis and Modification of **CK3 Peptide**: The **CK3 peptide** (CLKADKAKC) can be synthesized using standard solid-phase peptide synthesis (SPPS) methods. For imaging applications, the peptide needs to be conjugated with a chelator for radiolabeling or a fluorophore. A common strategy is to add a linker, such as a polyethylene glycol (PEG) chain, to improve solubility and pharmacokinetic properties. For example, a NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) chelator with a PEG4 linker can be conjugated to the N-terminus of the **CK3 peptide** for subsequent radiolabeling with Gallium-68 (<sup>68</sup>Ga).
- 2.2. Protocol for <sup>99m</sup>Tc Labeling of **CK3 Peptide** for SPECT Imaging:

This protocol is a general guideline and may require optimization.

- Reagents and Equipment:
  - CK3 peptide with a suitable chelator (e.g., HYNIC)



- Sodium pertechnetate (Na<sup>99m</sup>TcO<sub>4</sub>) from a <sup>99m</sup>Tc generator
- Stannous chloride (SnCl<sub>2</sub>) solution (freshly prepared)
- Tricine as a co-ligand
- 0.1 M Sodium phosphate buffer (pH 7.0)
- PD-10 column for purification
- ITLC strips and a suitable mobile phase for quality control
- Labeling Procedure:
  - 1. In a sterile vial, dissolve 10-20  $\mu$ g of the **CK3 peptide** conjugate in 100  $\mu$ L of 0.1 M sodium phosphate buffer (pH 7.0).
  - 2. Add 5-10 mg of Tricine to the vial.
  - 3. Add 5-10 µL of freshly prepared SnCl2 solution (1 mg/mL in 0.01 M HCl).
  - 4. Add 1-2 mCi (37-74 MBq) of Na<sup>99m</sup>TcO<sub>4</sub> to the reaction vial.
  - 5. Incubate the reaction mixture at 100°C for 15-20 minutes.
  - 6. Allow the vial to cool to room temperature.
- Purification and Quality Control:
  - Purify the <sup>99m</sup>Tc-CK3 probe using a PD-10 column equilibrated with PBS.
  - 2. Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with a suitable mobile phase (e.g., saline and acetone). The radiolabeled peptide should remain at the origin in acetone while moving with the solvent front in saline. A radiochemical purity of >95% is desirable.
- 2.3. Protocol for <sup>68</sup>Ga Labeling of NOTA-CK3 Peptide for PET Imaging:
- Reagents and Equipment:



- NOTA-PEG4-CK3 peptide
- 68Ge/68Ga generator
- 0.1 M HCl for elution
- Sodium acetate buffer (1 M, pH 4.5)
- C18 Sep-Pak cartridge for purification
- Radio-HPLC system for quality control
- Labeling Procedure:
  - 1. Elute <sup>68</sup>GaCl<sub>3</sub> from the <sup>68</sup>Ge/<sup>68</sup>Ga generator using 0.1 M HCl.
  - 2. In a sterile reaction vial, add 5-10 μg of NOTA-PEG<sub>4</sub>-CK3 peptide.
  - 3. Add the <sup>68</sup>GaCl<sub>3</sub> eluate (approximately 0.5-1 mL, containing 5-10 mCi or 185-370 MBq of <sup>68</sup>Ga) to the peptide.
  - 4. Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
  - 5. Incubate the reaction at 95°C for 10-15 minutes.
- Purification and Quality Control:
  - 1. Purify the <sup>68</sup>Ga-NOTA-PEG<sub>4</sub>-CK3 probe using a C18 Sep-Pak cartridge.
  - 2. Perform quality control using radio-HPLC to determine the radiochemical purity, which should be >95%.
- 2.4. Protocol for NIRF Dye Conjugation to **CK3 Peptide**:
- Reagents and Equipment:
  - CK3 peptide with a reactive group (e.g., a primary amine)
  - NHS-ester functionalized NIR dye (e.g., Cy5.5-NHS ester)



- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- HPLC system for purification
- Conjugation Procedure:
  - Dissolve the CK3 peptide in DMF or DMSO.
  - 2. Add the NIR dye-NHS ester to the peptide solution at a molar ratio of 2:1 to 5:1 (dye:peptide).
  - 3. Allow the reaction to proceed for 2-4 hours at room temperature in the dark.
- Purification:
  - 1. Purify the CK3-NIR dye conjugate using reverse-phase HPLC.
  - 2. Lyophilize the purified product and store it protected from light.

## **III. In Vivo Imaging Protocols**

- 3.1. General Animal Handling for Imaging:
- Anesthesia: Anesthetize the tumor-bearing mice with isoflurane (1-2% in oxygen) for the duration of the imaging procedure.
- Temperature Control: Maintain the body temperature of the anesthetized mice at 37°C using a heating pad.
- Probe Administration: Administer the CK3 imaging probe via intravenous (tail vein) injection.
- 3.2. SPECT/CT Imaging Protocol with 99mTc-CK3:
- Probe Injection: Inject approximately 200  $\mu$ Ci (7.4 MBq) of <sup>99m</sup>Tc-CK3 in 100-150  $\mu$ L of saline into the tail vein of the anesthetized mouse.
- Imaging Time Points: Acquire whole-body SPECT/CT images at various time points postinjection, such as 1, 2, 4, and 24 hours, to assess the biodistribution and tumor uptake kinetics.



#### Image Acquisition:

- SPECT: Acquire SPECT data using a gamma camera equipped with a low-energy, high-resolution collimator. Typical acquisition parameters include a 128x128 matrix, 20% energy window centered at 140 keV, and a total of 60-90 projections over 360 degrees.
- CT: Acquire a CT scan for anatomical co-registration and attenuation correction.
- Image Analysis: Reconstruct the SPECT images using an appropriate algorithm (e.g., OSEM). Fuse the SPECT and CT images. Draw regions of interest (ROIs) over the tumor and major organs to quantify the radioactivity concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

#### 3.3. PET/CT Imaging Protocol with <sup>68</sup>Ga-NOTA-PEG<sub>4</sub>-CK2:

- Probe Injection: Inject approximately 100-150  $\mu$ Ci (3.7-5.5 MBq) of <sup>68</sup>Ga-NOTA-PEG<sub>4</sub>-CK2 in 100-150  $\mu$ L of saline via the tail vein.
- Imaging Time Points: Perform dynamic or static PET/CT scans at time points such as 10, 30, and 60 minutes post-injection.
- Image Acquisition:
  - PET: Acquire PET data for 10-15 minutes per bed position.
  - CT: Acquire a low-dose CT scan for attenuation correction and anatomical localization.
- Image Analysis: Reconstruct the PET images and co-register with the CT images. Quantify tumor and organ uptake by drawing ROIs and calculating the %ID/g.

#### 3.4. NIRF Imaging Protocol with CK3-NIR Dye:

- Probe Injection: Inject 10-20 nmol of the CK3-NIR dye conjugate in 100 μL of PBS via the tail vein.
- Imaging Time Points: Acquire whole-body fluorescence images at multiple time points, such as 1, 4, 8, and 24 hours post-injection.



#### • Image Acquisition:

- Use an in vivo fluorescence imaging system with the appropriate excitation and emission filters for the specific NIR dye used (e.g., for Cy5.5, excitation ~675 nm, emission ~720 nm).
- Acquire both white light and fluorescence images.
- Image Analysis:
  - Draw ROIs over the tumor and a contralateral background region.
  - Quantify the fluorescence intensity and calculate the tumor-to-background ratio.

## IV. Quantitative Data Presentation

Biodistribution of 99mTc-CK3 in MDA-MB-231 Tumor-Bearing Nude Mice (%ID/g)[1]

| Organ     | 1 h          | 4 h          | 8 h         | 24 h        |
|-----------|--------------|--------------|-------------|-------------|
| Blood     | 2.51 ± 0.45  | 0.98 ± 0.21  | 0.45 ± 0.12 | 0.12 ± 0.03 |
| Heart     | 1.23 ± 0.28  | 0.54 ± 0.15  | 0.28 ± 0.09 | 0.10 ± 0.02 |
| Lung      | 2.15 ± 0.39  | 1.12 ± 0.25  | 0.65 ± 0.18 | 0.25 ± 0.07 |
| Liver     | 3.45 ± 0.62  | 2.89 ± 0.51  | 2.11 ± 0.43 | 1.54 ± 0.31 |
| Spleen    | 1.02 ± 0.22  | 0.85 ± 0.19  | 0.67 ± 0.15 | 0.41 ± 0.11 |
| Kidney    | 15.23 ± 2.89 | 10.11 ± 2.13 | 6.78 ± 1.54 | 3.12 ± 0.88 |
| Stomach   | 0.89 ± 0.17  | 0.65 ± 0.14  | 0.43 ± 0.11 | 0.21 ± 0.06 |
| Intestine | 1.54 ± 0.31  | 1.21 ± 0.28  | 0.98 ± 0.22 | 0.54 ± 0.13 |
| Muscle    | 0.54 ± 0.13  | 0.31 ± 0.08  | 0.18 ± 0.05 | 0.09 ± 0.02 |
| Tumor     | 4.12 ± 0.88  | 5.67 ± 1.12  | 6.23 ± 1.34 | 4.56 ± 0.98 |

Tumor-to-Muscle Ratios of 99mTc-CK3[1]



| Time Point | Tumor-to-Muscle Ratio |
|------------|-----------------------|
| 1 h        | 7.63 ± 1.54           |
| 4 h        | 18.29 ± 3.67          |
| 8 h        | 34.61 ± 7.21          |
| 24 h       | 50.67 ± 10.34         |

# V. Visualization of Signaling Pathways and Workflows



Click to download full resolution via product page



Experimental workflow for in vivo imaging with CK3 peptide.



Click to download full resolution via product page

Simplified NRP-1 signaling pathways targeted by CK3 peptide.



## VI. Conclusion

The **CK3 peptide** serves as a robust targeting vector for the in vivo imaging of NRP-1 expressing tumors. The protocols provided herein offer a comprehensive guide for researchers to utilize CK3-based probes for SPECT, PET, and NIRF imaging in preclinical cancer models. Adherence to these detailed methodologies will facilitate the generation of reproducible and high-quality imaging data, thereby advancing our understanding of the role of NRP-1 in cancer and aiding in the development of novel diagnostic and therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Imaging with CK3 Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15609470#animal-models-for-in-vivo-imaging-with-ck3-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com